N1-(2,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide
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Overview
Description
N1-(2,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the oxalamide core: This involves the reaction of oxalyl chloride with an amine to form the oxalamide backbone.
Introduction of the 2,4-dimethylphenyl group: This step involves the reaction of the oxalamide with 2,4-dimethylaniline under suitable conditions to introduce the 2,4-dimethylphenyl group.
Attachment of the 4-sulfamoylphenethyl group: The final step involves the reaction of the intermediate compound with 4-sulfamoylphenethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N1-(2,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,4-dimethylphenyl)-N2-(4-aminophenethyl)oxalamide
- N1-(2,4-dimethylphenyl)-N2-(4-hydroxyphenethyl)oxalamide
- N1-(2,4-dimethylphenyl)-N2-(4-methylphenethyl)oxalamide
Uniqueness
N1-(2,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable subject of study in various research fields.
Biological Activity
N1-(2,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic compound with a unique structure that has garnered attention for its potential biological activities. This compound, characterized by the presence of both a dimethylphenyl and a sulfamoylphenethyl group attached to an oxalamide backbone, is being investigated for various applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula for this compound is C18H21N3O4S, with a molecular weight of approximately 373.44 g/mol. The compound features an oxalamide functional group, which is known for its diverse reactivity and biological significance.
Property | Value |
---|---|
Molecular Formula | C18H21N3O4S |
Molecular Weight | 373.44 g/mol |
CAS Number | 887204-77-5 |
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Oxalamide Core : Reaction of oxalyl chloride with an amine to create the oxalamide backbone.
- Introduction of the 2,4-Dimethylphenyl Group : Reaction with 2,4-dimethylaniline.
- Attachment of the 4-Sulfamoylphenethyl Group : Final reaction with 4-sulfamoylphenethylamine to yield the target compound.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess antimicrobial properties. The sulfamoyl group is known to enhance interaction with bacterial enzymes, potentially inhibiting their activity.
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects, likely due to its ability to inhibit pro-inflammatory cytokines. Research indicates that it may modulate pathways involved in inflammation through interactions with specific receptors.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
- Study on Antimicrobial Effects : A comparative study involving various oxalamides indicated that those containing sulfamoyl groups exhibited enhanced antibacterial activity against Gram-positive bacteria compared to their counterparts without this functional group .
- Anti-inflammatory Research : In vitro studies demonstrated that the compound reduced levels of tumor necrosis factor-alpha (TNF-α) in macrophages treated with lipopolysaccharides (LPS), suggesting a potential role in treating inflammatory diseases .
- Pharmacokinetics Investigation : A pharmacokinetic study revealed favorable absorption and distribution characteristics in animal models, indicating potential for therapeutic use .
Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-12-3-8-16(13(2)11-12)21-18(23)17(22)20-10-9-14-4-6-15(7-5-14)26(19,24)25/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)(H2,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBTVLKUMXXHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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